molecular formula C17H27NO6 B13845674 Triethyl 3-cyano-2-(2-methylpropyl)propane-1,1,3-tricarboxylate

Triethyl 3-cyano-2-(2-methylpropyl)propane-1,1,3-tricarboxylate

Cat. No.: B13845674
M. Wt: 341.4 g/mol
InChI Key: DJPYHWZQZAARGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Triethyl 3-cyano-2-(2-methylpropyl)propane-1,1,3-tricarboxylate is an organic compound with a complex structure It is characterized by the presence of multiple functional groups, including cyano, ester, and alkyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triethyl 3-cyano-2-(2-methylpropyl)propane-1,1,3-tricarboxylate typically involves multi-step organic reactions. One common method includes the alkylation of a malonate ester with an appropriate alkyl halide, followed by cyano group introduction through nucleophilic substitution. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the malonate ester, facilitating the alkylation step.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing by-products and ensuring scalability.

Chemical Reactions Analysis

Types of Reactions

Triethyl 3-cyano-2-(2-methylpropyl)propane-1,1,3-tricarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

    Substitution: Nucleophilic substitution reactions can replace the cyano group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Triethyl 3-cyano-2-(2-methylpropyl)propane-1,1,3-tricarboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Triethyl 3-cyano-2-(2-methylpropyl)propane-1,1,3-tricarboxylate exerts its effects involves interactions with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester groups can undergo hydrolysis. These interactions can affect biological pathways and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • Triethyl 3-cyano-2-(methylthio)prop-2-ene-1,1,3-tricarboxylate
  • Propane, 1,1,3-triethoxy-

Uniqueness

Triethyl 3-cyano-2-(2-methylpropyl)propane-1,1,3-tricarboxylate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its structure allows for diverse chemical transformations, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C17H27NO6

Molecular Weight

341.4 g/mol

IUPAC Name

triethyl 3-cyano-2-(2-methylpropyl)propane-1,1,3-tricarboxylate

InChI

InChI=1S/C17H27NO6/c1-6-22-15(19)13(10-18)12(9-11(4)5)14(16(20)23-7-2)17(21)24-8-3/h11-14H,6-9H2,1-5H3

InChI Key

DJPYHWZQZAARGT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C#N)C(CC(C)C)C(C(=O)OCC)C(=O)OCC

Origin of Product

United States

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